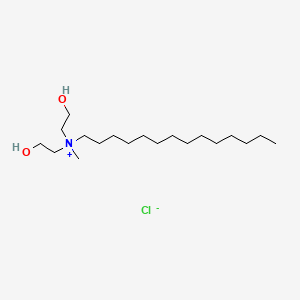

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride

Vue d'ensemble

Description

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride is a useful research compound. Its molecular formula is C19H42ClNO2 and its molecular weight is 352 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to disrupt bacterial cell membranes by interacting with membrane proteins and lipids, leading to cell lysis. This compound also interacts with enzymes involved in lipid metabolism, altering their activity and affecting cellular lipid composition .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by disrupting cell membranes, leading to increased permeability and eventual cell death. This compound affects cell signaling pathways by altering the activity of membrane-bound receptors and enzymes. Additionally, it impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to membrane lipids and proteins, disrupting the structural integrity of cell membranes. This binding leads to increased membrane permeability and leakage of cellular contents. The compound also inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in membrane composition and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure can result in decreased cell viability and changes in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects. Studies have shown that high doses can lead to systemic toxicity, affecting multiple organs and leading to adverse health outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes involved in lipid metabolism, altering their activity and affecting lipid composition. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes. Additionally, it affects metabolite levels by altering the balance between synthesis and degradation pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, leading to localized effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in cell membranes, where it exerts its effects by disrupting membrane integrity. The compound can also be found in other cellular compartments, such as the cytoplasm and organelles, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations .

Activité Biologique

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride (BHTAC) is a quaternary ammonium compound (QAC) known for its significant biological activity, particularly as an antibacterial agent. This article explores its biochemical properties, cellular effects, molecular mechanisms, and dosage effects based on diverse research findings.

BHTAC interacts with various biomolecules, especially in disrupting bacterial cell membranes. It is effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity. The compound's mechanism involves:

- Membrane Disruption : BHTAC binds to membrane lipids and proteins, leading to increased permeability and eventual cell lysis .

- Enzyme Interaction : It alters the activity of enzymes involved in lipid metabolism, impacting cellular lipid composition.

Cellular Effects

The biological activity of BHTAC manifests through several cellular effects:

- Increased Permeability : By disrupting cell membranes, BHTAC enhances permeability, which can lead to cell death.

- Impact on Cell Signaling : The compound affects membrane-bound receptors and enzymes, altering signaling pathways and gene expression.

- Metabolic Changes : Prolonged exposure can lead to adaptive changes in cellular function, including alterations in membrane composition and enzyme activity.

Molecular Mechanism

At the molecular level, BHTAC operates through multiple mechanisms:

- Binding Affinity : It binds to membrane components, disrupting structural integrity and causing leakage of cellular contents.

- Enzyme Inhibition : BHTAC inhibits specific enzymes by occupying their active sites, preventing substrate binding.

- Gene Expression Modulation : The compound can influence transcription factors, leading to changes in metabolic processes within the cell.

Dosage Effects in Animal Models

Research indicates that the effects of BHTAC vary significantly with dosage:

- Low Doses : Exhibits antibacterial properties with minimal toxicity.

- High Doses : Can cause tissue irritation and systemic toxicity affecting multiple organs. Threshold effects have been documented where increased dosage correlates with heightened toxicity .

Comparative Activity of Quaternary Ammonium Compounds

The biological activity of BHTAC can be compared with other QACs. The following table summarizes the comparative effectiveness against various bacterial strains:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notable Features |

|---|---|---|---|

| This compound | High | High | Effective against antibiotic-resistant strains |

| Benzalkonium Chloride (BAC) | Moderate | High | Commonly used in disinfectants |

| Cetyltrimethylammonium Bromide | Moderate | Low | Less effective against Gram-negative bacteria |

Case Studies and Research Findings

Several studies have highlighted the antibacterial properties of BHTAC:

- Study on Antimicrobial Efficacy : A study demonstrated that BHTAC exhibited potent bactericidal effects against Staphylococcus aureus and Escherichia coli, outperforming many mono-QACs due to its dual charge structure .

- Mechanistic Insights : Research indicated that the presence of longer alkyl chains enhances the biocidal action of QACs like BHTAC by improving membrane penetration .

- Toxicity Assessment : Animal model studies revealed that while low doses are effective for bacterial inhibition, higher concentrations resulted in significant toxicity and adverse health outcomes .

Applications De Recherche Scientifique

Antibacterial Properties

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride is recognized for its potent antibacterial activity. It disrupts bacterial cell membranes, leading to cell lysis and death. The compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable agent in antimicrobial formulations.

Mechanism of Action:

- Membrane Disruption : The compound interacts with membrane lipids and proteins, increasing permeability.

- Enzyme Interaction : It alters the activity of enzymes involved in lipid metabolism, affecting cellular lipid composition.

Cellular Effects

The compound influences cellular functions by:

- Disrupting cell membranes, which increases permeability.

- Modulating cell signaling pathways and gene expression through interactions with membrane-bound receptors and transcription factors.

Comparative Activity of Quaternary Ammonium Compounds

The effectiveness of this compound can be compared with other quaternary ammonium compounds. Below is a summary table illustrating its antibacterial activity against various bacterial strains:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notable Features |

|---|---|---|---|

| This compound | High | High | Effective against antibiotic-resistant strains |

| Benzalkonium Chloride | Moderate | High | Commonly used in disinfectants |

| Cetyltrimethylammonium Bromide | Moderate | Low | Less effective against Gram-negative bacteria |

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

- Study on Antimicrobial Efficacy : Research demonstrated that this compound exhibited potent bactericidal effects against Staphylococcus aureus and Escherichia coli, outperforming many mono-quaternary ammonium compounds due to its dual charge structure.

- Mechanistic Insights : Studies indicated that longer alkyl chains enhance the biocidal action of quaternary ammonium compounds like this compound by improving membrane penetration.

- Toxicity Assessment : Animal model studies revealed that while low doses effectively inhibit bacterial growth, higher concentrations resulted in significant toxicity and adverse health outcomes.

Material Science Applications

In material science, this compound is utilized as an anti-gel agent for polyhydroxyetheramines. It improves the stability and performance of polymeric materials by preventing gel formation during processing and application .

Propriétés

IUPAC Name |

bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOOFNQIYITEED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052272 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60687-90-3 | |

| Record name | 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60687-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.